molecular formula C9H14N2O2 B2881865 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2143291-02-3

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2881865
CAS No.: 2143291-02-3
M. Wt: 182.223
InChI Key: RLYWNQITGYWUBD-UHFFFAOYSA-N
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Description

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound characterized by the presence of a cyclobutanol ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group on the oxazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Electrophiles like bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Formation of a cyclobutanone derivative.

    Reduction: Formation of an oxazoline derivative.

    Substitution: Formation of brominated oxazole derivatives.

Scientific Research Applications

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanol moiety can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is unique due to the presence of both a cyclobutanol ring and an oxazole moiety, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-4-7(11-13-6)5-10-8-2-3-9(8)12/h4,8-10,12H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYWNQITGYWUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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